molecular formula C23H14N4O7S2 B11663187 2-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-5-nitro-1H-isoindole-1,3(2H)-dione

2-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-5-nitro-1H-isoindole-1,3(2H)-dione

Cat. No.: B11663187
M. Wt: 522.5 g/mol
InChI Key: IZEXTWDAUUGWPM-UHFFFAOYSA-N
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Description

2-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a benzothiazole core, a nitrophenyl group, and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Methoxy-Nitrophenyl Group:

    Coupling with Isoindole: The final step involves the coupling of the benzothiazole derivative with an isoindole derivative under suitable conditions, such as the use of a strong base or a coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: Electrophilic aromatic substitution can occur on the benzothiazole or phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, tin(II) chloride, or iron powder in acidic conditions can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, or nitrating mixtures under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.

    Materials Science: Possible applications in the development of organic semiconductors or as a component in molecular electronics.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro and sulfanyl groups can participate in redox reactions, while the benzothiazole and isoindole moieties can engage in π-π stacking interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-nitrophenol: A simpler compound with similar functional groups but lacking the benzothiazole and isoindole moieties.

    Benzothiazole Derivatives: Compounds with the benzothiazole core but different substituents.

    Isoindole Derivatives: Compounds with the isoindole core but different substituents.

Properties

Molecular Formula

C23H14N4O7S2

Molecular Weight

522.5 g/mol

IUPAC Name

2-[2-[(2-methoxy-5-nitrophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-5-nitroisoindole-1,3-dione

InChI

InChI=1S/C23H14N4O7S2/c1-34-19-7-4-14(26(30)31)8-12(19)11-35-23-24-18-6-3-13(10-20(18)36-23)25-21(28)16-5-2-15(27(32)33)9-17(16)22(25)29/h2-10H,11H2,1H3

InChI Key

IZEXTWDAUUGWPM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])CSC2=NC3=C(S2)C=C(C=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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